molecular formula C12H14N4O2S B2980810 ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 169304-24-9

ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2980810
CAS No.: 169304-24-9
M. Wt: 278.33
InChI Key: CKWVHOSZLVUOMH-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a triazole-based compound featuring a 1,2,4-triazole core substituted with an amino group at position 4, a phenyl group at position 5, and a thioether-linked ethyl acetate moiety at position 2. This structure combines the electron-rich triazole ring with a lipophilic ester group, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves cyclization of thiosemicarbazides or nucleophilic substitution reactions, as evidenced by protocols in triazole chemistry . The compound has been studied for its pharmacotechnical properties, particularly in tablet formulations, where excipients like sugar powder enhance stability and dissolution .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-2-18-10(17)8-19-12-15-14-11(16(12)13)9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWVHOSZLVUOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the triazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The phenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ in substituents on the triazole ring, ester groups, or appended aromatic systems. Key examples include:

Compound Name Substituents (R1, R2, R3) Molecular Formula Key Properties/Applications Reference
Ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (Target) R1 = NH2, R2 = Ph, R3 = Ethyl C12H13N5O2S Tablet formulation, anti-exudative
Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate R1 = Ph, R2 = Ph, R3 = Ethyl C21H19N3O2S Antimicrobial activity
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate R1 = Cyclopropylnaphthyl, R2 = H, R3 = Me C19H18N3O2S Synthetic intermediate for heterocycles
N-(4-Ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide R1 = Et, R2 = Pyridinyl, R3 = Acetamide C18H20N5OS Orco agonist (olfaction modulation)
2-[(4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide R1 = NH2, R2 = Furan, R3 = Acetamide C9H10N6O2S Enhanced anti-exudative activity

Physicochemical Properties

  • Lipophilicity : The target compound’s ethyl ester (logP ≈ 1.5) provides higher lipophilicity than methyl esters (e.g., logP ≈ 1.2 for methyl analogs) .
  • Solubility: Amino and acetamide substituents improve aqueous solubility compared to purely aromatic derivatives (e.g., diphenyl analog) .
  • Stability : Tablet formulations of the target compound show optimal disintegration (≤15 min) with sugar powder as a diluent .

Crystallographic and Computational Data

  • The diphenyl analog’s structure was confirmed via X-ray crystallography using SHELX programs, revealing planar triazole rings and S-methylene connectivity .
  • Molecular docking studies suggest the acetamide group in compound 10 enhances binding to cancer cell receptors .

Key Research Findings

Substituent Impact: Amino groups at position 4 improve solubility and bioactivity, while phenyl or heteroaromatic groups at position 5 modulate target selectivity .

Ester vs. Amide : Ethyl esters favor lipophilicity and membrane penetration, whereas acetamide derivatives (e.g., OLC-12) excel in receptor binding .

Therapeutic Gaps : The target compound lacks anticancer data, highlighting a research opportunity compared to hydrazone derivatives .

Biological Activity

Ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS No. 169304-24-9) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O2SC_{12}H_{14}N_{4}O_{2}S with a molecular weight of 278.33 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves the reaction of various precursors, typically including thioacetic acid derivatives and triazole compounds. The specific reaction conditions can influence the yield and purity of the final product .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of triazole have shown effectiveness against various pathogens, suggesting that this compound may also possess similar properties .

Anticancer Potential

Research has highlighted the anticancer potential of triazole-containing compounds. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that related triazole derivatives could induce cytotoxic effects in cancer cell lines .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds in this class are known to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Studies

  • Antimicrobial Efficacy : A study tested several triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications in the triazole structure significantly enhanced antimicrobial activity .
  • Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines showed that triazole derivatives could effectively inhibit cell growth. The presence of the phenyl group was crucial for enhancing cytotoxicity .
  • Antioxidant Mechanisms : Research demonstrated that triazoles could modulate oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .

Q & A

Q. What are the established synthetic routes for ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, and what mechanistic insights guide its preparation?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution on the sulfur atom of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thione. A typical procedure involves reacting the thione derivative with ethyl bromoacetate in ethanol under alkaline conditions (e.g., KOH), followed by reflux and purification via recrystallization. The reaction mechanism involves deprotonation of the thiol group to form a thiolate ion, which attacks the electrophilic carbon of ethyl bromoacetate. X-ray crystallography confirms the formation of the thioether bond . Variations in substituents (e.g., phenyl vs. pyridinyl groups) require adjustments in stoichiometry and solvent polarity to optimize yields .

Q. How is the compound structurally characterized, and what crystallographic tools are recommended for validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and anisotropic displacement parameters. For validation, CheckCIF/PLATON should be employed to assess data integrity, including ADDSYM checks for missed symmetry and TWIN analysis for detecting twinning. WinGX and ORTEP provide visualization and geometry analysis .

Q. What biological activities have been reported for this compound and its analogs?

  • Methodological Answer : Analogous compounds exhibit neuroprotective and anti-exudative activities. For example, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate shows neuroprotective effects in vitro, likely via modulation of oxidative stress pathways . Anti-exudative activity is evaluated using carrageenan-induced paw edema models, with dose-dependent inhibition of inflammation observed in derivatives bearing furan or chloro substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Methodological Answer : SAR studies should systematically vary substituents at the triazole ring (e.g., phenyl, pyridinyl, or halogenated groups) and the acetamide moiety. For example:
  • Anti-exudative activity : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring to enhance hydrogen bonding with inflammatory targets .
  • Neuroprotection : Replace phenyl with pyridinyl to improve solubility and blood-brain barrier penetration .
    Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or NMDA receptors, guiding synthetic priorities .

Q. What challenges arise in formulating this compound into stable dosage forms, and how are they addressed?

  • Methodological Answer : Wet granulation is preferred for tablet formulation due to the compound’s poor compressibility. Key steps include:
  • Excipient selection : Sugar powder (diluent), croscarmellose sodium (disintegrant), and PVP (binder) improve tablet hardness and dissolution .
  • Experimental design : A Graeco-Latin square matrix optimizes excipient ratios, evaluating parameters like friability (<1%) and disintegration time (<30 min) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often stem from assay conditions or impurity profiles. Mitigation strategies include:
  • Standardized assays : Use LPS-induced RAW264.7 cells for anti-inflammatory studies with TNF-α ELISA validation .
  • HPLC purity checks : Ensure ≥95% purity via C18 column chromatography (acetonitrile/water gradient) to exclude byproducts .

Q. What computational methods are effective for predicting reactivity or degradation pathways?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts sites of electrophilic attack (e.g., sulfur in the triazole ring). For degradation, molecular dynamics simulations in explicit solvent models (e.g., water/ethanol) identify hydrolysis-prone bonds. IR and Raman spectra simulations validate intermediates .

Q. What novel applications are emerging for this compound beyond traditional therapeutic areas?

  • Methodological Answer : Recent studies explore:
  • Metal complexation : The sulfanyl group chelates Group 12 metals (Zn, Cd) for catalytic applications, analyzed via FT-IR and cyclic voltammetry .
  • Supramolecular assemblies : Hydrogen-bonded networks (e.g., N–H···O motifs) are engineered for crystal engineering, studied via Hirshfeld surface analysis .

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